甲基(2-甲氧基-2-(3-甲氧基苯基)乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

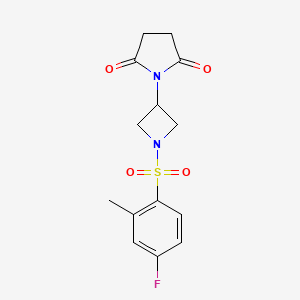

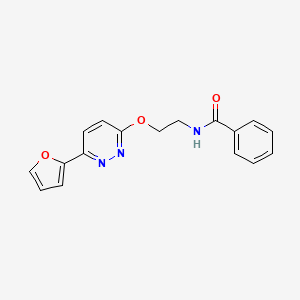

The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of a similar compound, (2-Methoxyphenyl)acetic acid, has been reported . It has a molecular formula of C9H10O3 and an average mass of 166.174 Da .Chemical Reactions Analysis

In general, carbamates can undergo a variety of chemical reactions. For example, they can be removed by acid and mild heating .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on its specific structure. For a similar compound, (2-Methoxyphenyl)acetic acid, the molecular formula is C9H10O3, the average mass is 166.174 Da, and the monoisotopic mass is 166.062988 Da .科学研究应用

Fungicidal Activity

“Methyl (2-methoxy-2-(3-methoxyphenyl)ethyl)carbamate” and its derivatives have been studied for their fungicidal activity . These compounds have shown excellent fungicidal activity, especially against S. sclerotiorum (Lib.) deBary, wheat white powder, and puccinia polysora . The introduction of t-butyl in the side chain facilitates the hydrophobic interaction between the compound and the active site .

Development of Novel Strobilurin Fungicides

This compound has been used in the design of novel strobilurin fungicides . Strobilurins are an important class of agricultural fungicides, inspired by natural products isolated from wood-rot Basidiomycetes fungi . The compound has shown a fungicidal effect comparable to that of kresoxim-methyl in vivo .

Inhibitory Effect on Spore Germination

The compound has demonstrated an excellent inhibitory effect on spore germination of P. oryzae Cav in vitro . This indicates its potential as a commercial fungicide for plant disease control .

Synthesis of Indole Derivatives

“Methyl (2-methoxy-2-(3-methoxyphenyl)ethyl)carbamate” can be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology .

Treatment of Various Disorders

Indole derivatives, which can be synthesized using this compound, have been studied for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Analgesic and Anti-inflammatory Agents

Some derivatives of the compound have been found to be active as analgesic and anti-inflammatory agents .

属性

IUPAC Name |

methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-15-10-6-4-5-9(7-10)11(16-2)8-13-12(14)17-3/h4-7,11H,8H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIVCLOQGZFROX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-methoxy-2-(3-methoxyphenyl)ethyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2379888.png)

![4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate](/img/structure/B2379889.png)

![4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2379895.png)

![2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone](/img/structure/B2379897.png)